4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide
Description
This compound is a multifunctional organic molecule featuring a benzylsulfonyl group, a furan-2-ylmethyl substituent, and a 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety linked via a butanamide backbone. The furan moiety contributes to π-π stacking interactions and may influence metabolic stability. Synthetic routes for analogous compounds often involve nucleophilic substitutions, Friedel-Crafts reactions, and cyclization steps, as seen in related sulfonyl-containing derivatives .
Properties
IUPAC Name |
4-benzylsulfonyl-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-18-12-13-21(31-2)23-24(18)33-25(26-23)27(16-20-10-6-14-32-20)22(28)11-7-15-34(29,30)17-19-8-4-3-5-9-19/h3-6,8-10,12-14H,7,11,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMPEYJXUXXSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide, identified by its CAS number 922472-36-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 498.6 g/mol. The structure features a benzylsulfonyl group attached to a furan moiety and a benzo[d]thiazole derivative, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 922472-36-4 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and inflammation. Compounds similar in structure have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, the SMART compounds, which include derivatives with similar functional groups, have demonstrated potent cytotoxicity against various cancer cell lines by binding to the colchicine-binding site on tubulin .
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can effectively inhibit the growth of multidrug-resistant (MDR) cancer cells, suggesting their potential as alternative therapies for resistant tumors .
Case Studies
- In vitro Studies : In a study evaluating the cytotoxic effects on human prostate (PC-3) and melanoma (A375) xenograft models, compounds structurally related to this butanamide showed a percentage tumor control (T/C) values ranging from 4% to 30% at doses of 15 mg/kg without apparent neurotoxicity .
- Mechanistic Insights : The mechanism involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. The SMART compounds demonstrated binding affinity for tubulin comparable to established antitubulin drugs, highlighting their potential as effective chemotherapeutics .
Other Biological Activities
Apart from anticancer effects, there is emerging evidence that similar compounds may possess anti-inflammatory properties. The inhibition of calcium mobilization in CHO cells overexpressing BLT1 and BLT2 receptors has been noted for related thiazole derivatives . This suggests a broader pharmacological profile that may include therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The compound distinguishes itself from similar derivatives through its unique combination of:
- A butanamide linker (unlike triazole or hydrazinecarbothioamide backbones in related compounds).
- A 4-methoxy-7-methylbenzo[d]thiazol-2-yl group (rare in sulfonyl-bearing analogs, which often feature simpler aryl or halophenyl groups).
- Dual N-substituents (furan-2-ylmethyl and benzo[d]thiazol groups), contrasting with mono-substituted derivatives like those reported in .
Comparison with Sulfonyl-Containing Triazole Derivatives
Key analogs include 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) .
Pharmacological Implications
- Triazole derivatives exhibit antimicrobial and anticancer properties due to sulfonyl and halophenyl groups .
- The benzo[d]thiazol moiety in the target compound may enhance kinase inhibitory activity compared to simpler aryl systems.
- The furan group could improve metabolic stability relative to halogenated analogs but may reduce solubility.
Physicochemical Properties
Polarity and Solubility
- The 4-methoxy group on the benzo[d]thiazol ring may moderate lipophilicity (clogP ~3.5–4.0, estimated).
Stability
- The sulfonyl group enhances hydrolytic stability compared to sulfonamide derivatives.
- The furan ring may pose oxidative metabolic liabilities absent in fully aromatic systems (e.g., triazoles).
Preparation Methods
Cyclization of 2-Amino-thiophenol Derivatives
The 4-methoxy-7-methylbenzo[d]thiazol-2-amine core is synthesized via cyclization of 2-amino-4-methoxy-7-methylbenzenethiol. This reaction typically employs formic acid or acetic anhydride under reflux to facilitate intramolecular cyclization, forming the benzothiazole ring. Alternative carbonyl sources, such as aldehydes or ketones, may also be used, though yields vary depending on electronic and steric effects.
Reaction conditions :
Electrophilic Substitution for Methoxy and Methyl Groups
The methoxy and methyl substituents are introduced via electrophilic aromatic substitution prior to cyclization. Methoxylation is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF), while methyl groups are added via Friedel-Crafts alkylation with methyl chloride and AlCl₃.
Formation of the Butanamide Backbone
Synthesis of 4-(Benzylsulfonyl)butanoic Acid
The sulfonyl group is introduced via oxidation of 4-(benzylthio)butanoic acid. Sodium periodate (NaIO₄) in aqueous ethanol oxidizes the sulfide to a sulfone with >90% efficiency.
Procedure :
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form 4-(benzylsulfonyl)butanoyl chloride. This intermediate is highly reactive and must be used immediately in subsequent amide coupling.
Amide Coupling and Final Assembly
Coupling with Alkylated Benzothiazole Amine
The final step involves reacting 4-(benzylsulfonyl)butanoyl chloride with N-(furan-2-ylmethyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine. Triethylamine is used as a base to scavenge HCl, and the reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Critical parameters :
Data Tables
Table 1: Comparison of Benzothiazole Cyclization Methods
| Carbonyl Source | Solvent | Temperature (°C) | Yield (%) | |
|---|---|---|---|---|
| Formic acid | Ethanol | 80 | 68 | |
| Acetic anhydride | Acetic acid | 100 | 72 | |
| Benzaldehyde | Toluene | 110 | 55 |
Table 2: Oxidation Efficiency of Sulfides to Sulfones
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaIO₄ | Ethanol/H₂O | 2 | 92 |
| H₂O₂ | Acetic acid | 6 | 78 |
| mCPBA | DCM | 4 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
